molecular formula C17H9Cl3N2O3 B11565688 3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline

3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline

Cat. No.: B11565688
M. Wt: 395.6 g/mol
InChI Key: SFVIMKIZHCNDKH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline is a complex organic compound that features a dichloroaniline moiety linked to a furan ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Chlorine atoms are introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Condensation: The final step involves the condensation of the dichloroaniline with the substituted furan ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and furan moieties.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline has several research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood but may involve interactions with cellular proteins and enzymes. The nitro and chloro groups are likely to play a role in its biological activity, potentially through the generation of reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloroaniline: A simpler analog with similar structural features.

    2,4-dichloroaniline: Another isomer with different chlorine substitution patterns.

    3,5-dichloroaniline: Similar in structure but with different reactivity due to the position of chlorine atoms.

Uniqueness

3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline is unique due to the combination of its dichloroaniline and substituted furan moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H9Cl3N2O3

Molecular Weight

395.6 g/mol

IUPAC Name

1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C17H9Cl3N2O3/c18-14-5-1-10(7-16(14)20)21-9-12-3-6-17(25-12)13-4-2-11(22(23)24)8-15(13)19/h1-9H

InChI Key

SFVIMKIZHCNDKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)Cl

Origin of Product

United States

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